
N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, although not directly synthesized in the provided papers, related compounds have been developed. For instance, a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a potential pathway for the synthesis of complex sulfonamides . The synthesis process often involves the formation of key intermediates, which are then further modified to achieve the desired sulfonamide compounds. The structure-activity relationship (SAR) is also explored to optimize the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The paper on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into the molecular structure analysis of a related compound . The study includes optimized molecular structure, vibrational frequencies, and theoretical calculations that align with experimental X-ray diffraction (XRD) data. Such analysis is essential to understand the stability and charge distribution within the molecule, which can be directly related to the reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be inferred from molecular orbital studies, such as the HOMO-LUMO analysis. This analysis helps in understanding the charge transfer within the molecule, which is a key factor in determining the types of chemical reactions the compound can undergo . The presence of electronegative groups, such as the carbonyl group, can make certain regions of the molecule more reactive, which is important for the compound's interaction with enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of substituents like fluorine atoms can significantly affect these properties. For example, the electronegativity of the fluorine atom can enhance the binding affinity of the compound to certain biological targets, as indicated by molecular docking studies . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential in nonlinear optics, which is an important physical property for certain applications .
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Candidates
Studies have synthesized and evaluated a variety of sulfonamide compounds for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, identifying compounds with high Potency-Selectivity Expression (PSE) values as potential anticancer drug candidates. Specific compounds demonstrated selective inhibition of human carbonic anhydrase (hCA) isoenzymes IX and XII, which are relevant targets for cancer therapy. For example, compounds showed significant inhibitory activity towards hCA IX and XII isoenzymes, making them promising for further development as anticancer agents (Gul et al., 2018).
Sensing Applications
A novel pyrazoline-based compound has been used as a selective fluorometric "Turn-off" sensor for detecting mercury ions (Hg2+). This compound demonstrates significant fluorescence intensity decrease in the presence of Hg2+ ions, showcasing its potential as a selective and sensitive fluorometric sensor for environmental and analytical applications (Bozkurt & Gul, 2018).
Anti-Inflammatory and Analgesic Activities
Research into celecoxib derivatives, including sulfonamide compounds, has explored their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some compounds displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting a potential for development into therapeutic agents (Küçükgüzel et al., 2013).
COX-2 Inhibitory Activity for Anti-inflammatory Purposes
Sulfonamide moieties in 1,5-diarylpyrazoles have been synthesized and evaluated for their COX-2 inhibitory activities, leading to the identification of compounds with promising in vitro potency and selectivity for COX-2 inhibition. This research supports the potential of these compounds for development as COX-2 specific inhibitors, especially in anti-inflammatory applications (Pal et al., 2003).
Eigenschaften
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-5-9-16(21)10-6-15)13-18(22-24)14-7-11-17(12-8-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOWGPVZWFWRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)
![1-(Furan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2549411.png)
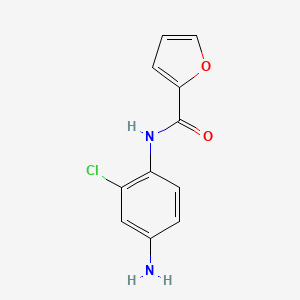
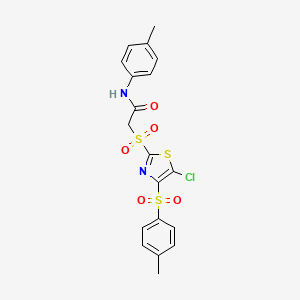
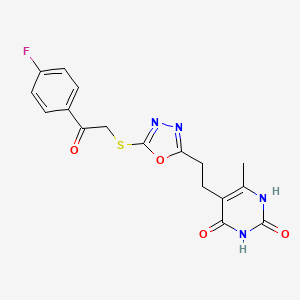
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)
![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)

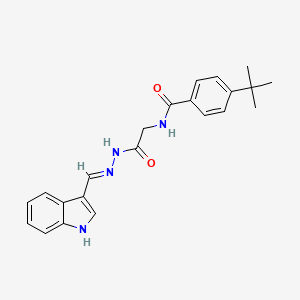
![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)
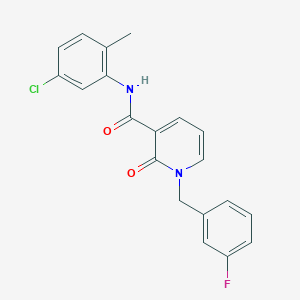
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)